molecular formula C9H6ClNO2 B3262294 5-Chlorobenzofuran-2-carboxamide CAS No. 35351-20-3

5-Chlorobenzofuran-2-carboxamide

Cat. No.: B3262294
CAS No.: 35351-20-3
M. Wt: 195.6 g/mol
InChI Key: JDTASEYRNDUTJV-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. It is characterized by the presence of a chlorine atom at the 5-position of the benzofuran ring and a carboxamide group at the 2-position. This compound has garnered interest due to its potential biological activities, including antiproliferative and apoptotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2-carboxamide typically involves the reaction of methyl 5-chloro-1-benzofuran-2-carboxylate with ammonia in water at room temperature. The reaction mixture is stirred overnight, and the resulting solid is filtered and washed with dichloromethane to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-chlorobenzofuran-2-carboxylic acid.

    Reduction: Formation of 5-chlorobenzofuran-2-amine.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-2-carboxamide involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to increase the levels of active caspase 3, caspase 8, and caspase 9, indicating the activation of both intrinsic and extrinsic apoptotic pathways. It also induces the expression of Bax, down-regulates Bcl-2 protein levels, and promotes the release of cytochrome C from mitochondria, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • 5-Chloroindole-2-carboxamide
  • 5-Chlorobenzothiophene-2-carboxamide
  • 5-Chlorobenzofuran-2-carboxylic acid

Comparison: 5-Chlorobenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and carboxamide groups. This combination imparts distinct biological activities, particularly its potent antiproliferative and apoptotic effects, which are not as pronounced in similar compounds .

Biological Activity

5-Chlorobenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and the synthesis of derivatives that enhance its therapeutic potential.

This compound and its derivatives primarily exhibit their biological activity through the induction of apoptosis in cancer cells. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : Compounds derived from this compound have shown potent antiproliferative effects. For instance, specific derivatives demonstrated GI50 values ranging from 0.95 µM to 1.50 µM against various cancer cell lines .
  • Activation of Apoptotic Pathways : The activation of key apoptotic markers such as Caspases 3, 8, and 9 has been observed, indicating that these compounds trigger both intrinsic and extrinsic apoptotic pathways. Increased levels of Cytochrome C and alterations in Bax/Bcl-2 ratios further support this mechanism .

Efficacy in Cancer Cell Lines

Research has extensively evaluated the efficacy of this compound in various cancer cell lines:

  • MCF-7 Human Breast Cancer Cells : Derivatives such as compound 15 exhibited significant cytotoxic effects with IC50 values comparable to doxorubicin. These compounds not only inhibited cell growth but also induced apoptosis by increasing active caspase levels and altering Bax/Bcl-2 expression .
  • T47D and HCT116 Cells : In studies involving T47D human breast cancer cells and HCT116 colorectal cancer cells, certain derivatives showed sub-micromolar potencies for growth inhibition and caspase induction .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their antiproliferative activities. Notably, compounds 15 and 21 were identified as the most effective, inducing significant apoptosis in MCF-7 cells .
  • Cell Cycle Analysis : Compound 15 was found to cause cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 cells, indicating its potential to disrupt normal cell cycle progression in cancer cells .
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups was found to enhance the anticancer activity of benzofuran derivatives. The incorporation of halogens and other substituents significantly influenced their binding interactions with target proteins, thereby improving their efficacy .

Data Tables

The following table summarizes the biological activity data for selected derivatives of this compound:

CompoundCell LineIC50 (µM)Apoptotic Markers InducedNotes
15MCF-70.95Caspases 3, 8, 9Comparable to doxorubicin
21T47D<1Increased Cytochrome CSignificant growth inhibition
22HCT116<1Altered Bax/Bcl-2 ratioInduces apoptosis effectively

Properties

IUPAC Name

5-chloro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTASEYRNDUTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302342
Record name 5-Chloro-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-20-3
Record name 5-Chloro-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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